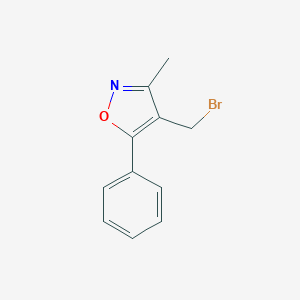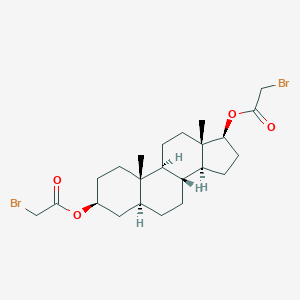
5alpha-Dihydrotestosterone 3,17-bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Dihydrotestosterone 3,17-bromoacetate, also known as 3,17-BDA, is a synthetic androgen that has been widely used in scientific research. It is a modified form of dihydrotestosterone (DHT) with a bromoacetate ester at the 3 and 17 positions. This modification enhances the stability and bioavailability of the compound, making it a useful tool for studying androgen receptor (AR) signaling pathways.
Wirkmechanismus
Upon binding to the AR, 5alpha-Dihydrotestosterone 3,17-bromoacetate induces conformational changes that allow for the recruitment of coactivators and the initiation of gene transcription. This leads to the regulation of various physiological processes, including muscle growth, bone density, and sexual differentiation.
Biochemische Und Physiologische Effekte
Studies have shown that 5alpha-Dihydrotestosterone 3,17-bromoacetate can induce anabolic effects on skeletal muscle and bone tissue, making it a potential treatment for conditions such as osteoporosis and muscle wasting. It has also been shown to affect the development of male sexual characteristics and the regulation of prostate cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5alpha-Dihydrotestosterone 3,17-bromoacetate in lab experiments is its high affinity and selectivity for the AR, which allows for precise manipulation of androgen signaling pathways. However, its synthetic nature and potential for off-target effects must be taken into consideration when interpreting results.
Zukünftige Richtungen
1. Investigating the potential therapeutic applications of 5alpha-Dihydrotestosterone 3,17-bromoacetate in treating conditions such as osteoporosis and muscle wasting.
2. Examining the role of androgen signaling in the development and progression of prostate cancer.
3. Studying the effects of 5alpha-Dihydrotestosterone 3,17-bromoacetate on other physiological processes, such as metabolism and immune function.
4. Developing new synthetic androgen compounds with enhanced selectivity and bioavailability.
5. Investigating the potential of using 5alpha-Dihydrotestosterone 3,17-bromoacetate as a tool for studying the molecular mechanisms of androgen signaling in various tissues and cell types.
Synthesemethoden
The synthesis of 5alpha-Dihydrotestosterone 3,17-bromoacetate involves several steps, including the protection of the hydroxyl groups at the 3 and 17 positions with acetyl groups, the bromination of the 3 position, and the esterification of the 3 and 17 positions with bromoacetic acid. The final product is obtained through purification and characterization processes.
Wissenschaftliche Forschungsanwendungen
5alpha-Dihydrotestosterone 3,17-bromoacetate has been used extensively in scientific research to investigate the role of androgen signaling in various physiological processes. It has been shown to bind to the AR with high affinity and selectivity, making it a valuable tool for studying AR-mediated gene expression and protein interactions.
Eigenschaften
CAS-Nummer |
121520-97-6 |
|---|---|
Produktname |
5alpha-Dihydrotestosterone 3,17-bromoacetate |
Molekularformel |
C23H34Br2O4 |
Molekulargewicht |
534.3 g/mol |
IUPAC-Name |
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-(2-bromoacetyl)oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromoacetate |
InChI |
InChI=1S/C23H34Br2O4/c1-22-9-7-15(28-20(26)12-24)11-14(22)3-4-16-17-5-6-19(29-21(27)13-25)23(17,2)10-8-18(16)22/h14-19H,3-13H2,1-2H3/t14-,15-,16-,17-,18-,19-,22-,23-/m0/s1 |
InChI-Schlüssel |
ZJOSZVQQVZODIK-OENGMGLDSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CBr)C)OC(=O)CBr |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4OC(=O)CBr)C)OC(=O)CBr |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4OC(=O)CBr)C)OC(=O)CBr |
Synonyme |
5 alpha-androstan-3,17-dibromoacetyloxy 5 alpha-dihydrotestosterone 3,17-bromoacetate 5-dihydrotestosterone 3,17-bromoacetate DHT-3,17-bromoacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




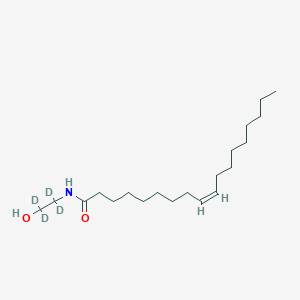
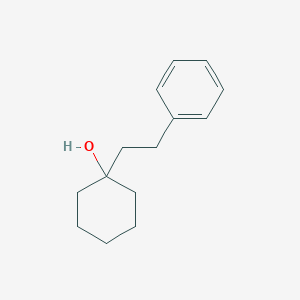
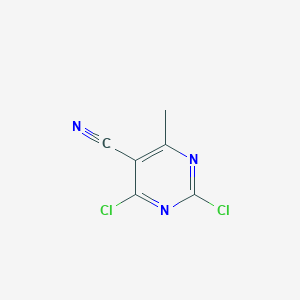
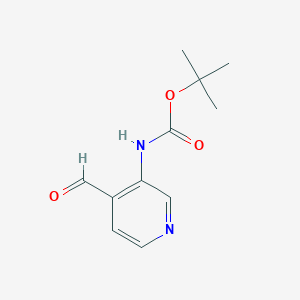
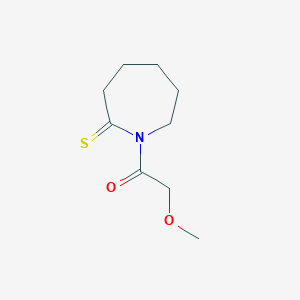
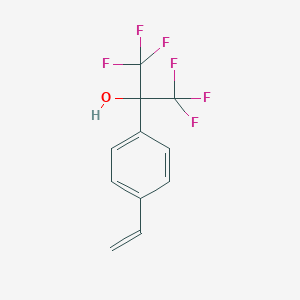
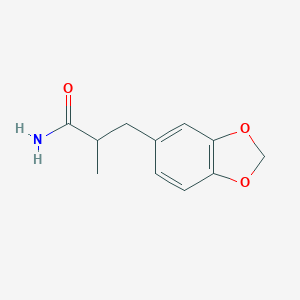
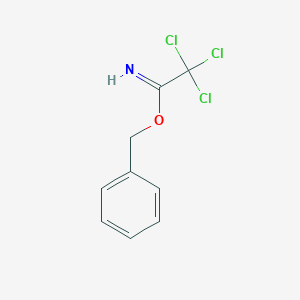
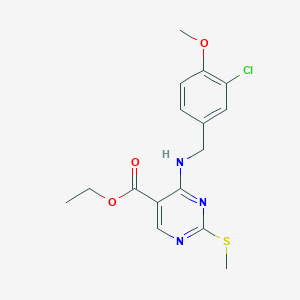
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)
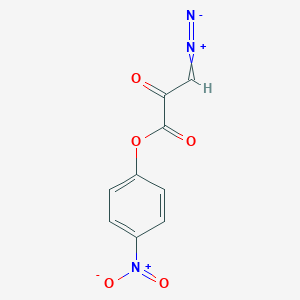
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)
